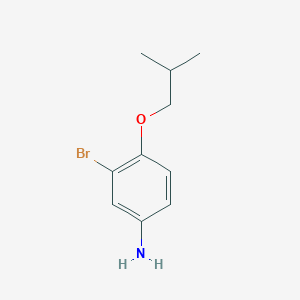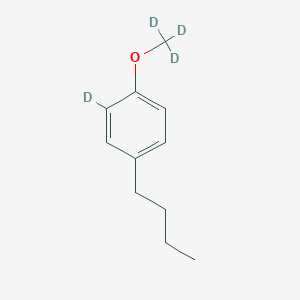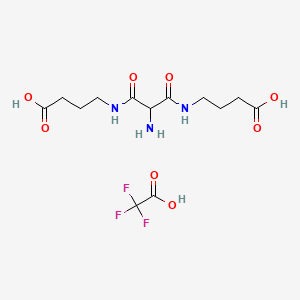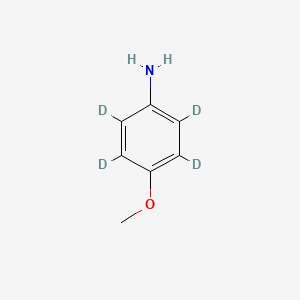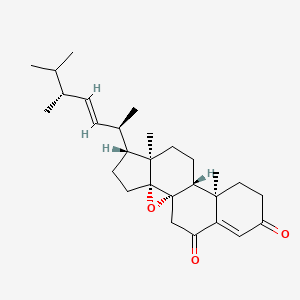
COBALT BORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt boride is an inorganic compound with the general formula Co_xB_y. The two main cobalt borides are CoB and Co_2B. These compounds are known for their refractory properties, making them highly resistant to heat and wear. Cobalt borides are exceptionally resistant to oxidation, which makes them valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt boride can be synthesized through various methods. One common method involves the reduction of cobalt salts, such as cobalt(II) nitrate, with sodium borohydride. This reaction is typically carried out in an aqueous medium at low temperatures . Another method involves the reaction of elemental cobalt with gaseous boron tribromide at high temperatures ranging from 700 to 1000°C .
Industrial Production Methods
In industrial settings, this compound coatings are produced through a process called boriding. This involves first introducing a coating of iron boride (FeB or Fe_2B) on the surface of iron, followed by the deposition of cobalt using a pack cementation process. This method is typically carried out at temperatures around 1500°C .
化学反应分析
Types of Reactions
Cobalt boride undergoes various types of chemical reactions, including oxidation, reduction, and hydrogenation. It is particularly known for its role as a hydrogenation catalyst in organic synthesis .
Common Reagents and Conditions
Oxidation: this compound is highly resistant to oxidation, which makes it useful in high-temperature applications.
Reduction: Sodium borohydride is commonly used as a reducing agent to synthesize this compound from cobalt salts.
Hydrogenation: This compound is an effective catalyst for the hydrogenation of nitriles to primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cobalt salts with sodium borohydride produces this compound, while hydrogenation reactions typically yield primary amines .
科学研究应用
Cobalt boride has a wide range of scientific research applications:
Materials Science: Due to its exceptional resistance to oxidation and wear, this compound is used as a coating material to extend the lifespan of metal parts.
Renewable Energy: It has been studied as a catalyst for hydrogen storage and fuel cell technologies.
Organic Synthesis: This compound is an effective hydrogenation catalyst used in the production of primary amines from nitriles.
Biomedical Sciences: It is used in the design of specialized drug delivery systems.
作用机制
The mechanism by which cobalt boride exerts its effects is primarily through its catalytic properties. As a hydrogenation catalyst, this compound facilitates the addition of hydrogen to various substrates, thereby reducing them. This process involves the adsorption of hydrogen onto the this compound surface, followed by its transfer to the substrate .
相似化合物的比较
Cobalt boride can be compared to other metal borides such as nickel boride and iron boride. While all these compounds share similar refractory properties, this compound is unique in its exceptional resistance to oxidation and its effectiveness as a hydrogenation catalyst .
List of Similar Compounds
- Nickel boride
- Iron boride
- Urushibara cobalt
This compound stands out due to its unique combination of properties, making it highly valuable in various scientific and industrial applications.
属性
CAS 编号 |
12006-78-9 |
|---|---|
分子式 |
BCo3 |
分子量 |
187.61 |
IUPAC 名称 |
boron;cobalt |
InChI |
InChI=1S/B.3Co |
InChI 键 |
WRSVIZQEENMKOC-UHFFFAOYSA-N |
SMILES |
[B].[Co].[Co].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


